2,5-Diamino-4,6-dihydroxypyrimidine
Overview
Description
2,5-Diamino-4,6-dihydroxypyrimidine is a chemical compound with the molecular formula C4H6N4O2 . It is used as an intermediate in the preparation of antiviral nucleoside analogues .
Synthesis Analysis
The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride involves adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, heating and stirring, and adding dimethyl malonate drop by drop . After completion of heat preservation, pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like are carried out to prepare an intermediate product .Molecular Structure Analysis
The molecular weight of 2,5-Diamino-4,6-dihydroxypyrimidine is 142.12 g/mol . The molecular structure consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The title product was obtained as a slightly brownish solid, corresponding to a yield of about 65%, based on 2,5-diamino-4,6-dihydroxypyrimidine used .Physical And Chemical Properties Analysis
2,5-Diamino-4,6-dihydroxypyrimidine has a melting point of 260°C and a density of 2.15±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Preparation
2,5-Diamino-4,6-dihydroxypyrimidine has been synthesized using diethyl malonate and guanidine hydrochloride, involving processes like cyclization, nitration, reduction, and acid reaction. This method is significant for its efficiency in reducing material cost and simplifying operations while improving product quality (Huang Qiang, 2011).
Chemical Transformation and Applications
A notable application is the development of an improved synthesis method for 2,5-diamino-4,6-dihydroxypyrimidine, which serves as a key precursor for various 9-substituted guanines. This showcases the chemical's role in synthesizing more complex compounds (M. Legraverend, H. Boumchita, E. Bisagni, 1990).
Nitration and Hydrolysis Processes
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields dinitro derivatives, with a unique reaction observed when the substituent is an alkyl group. This highlights the chemical's role in nuanced chemical reactions and the formation of specialized derivatives (A. A. Astrat’ev, D. V. Dashko, A. Mershin, A. Stepanov, N. A. Urazgil'deev†, 2001).
Antiviral Activity
In the context of antiviral research, 2,5-diamino-4,6-dihydroxypyrimidine derivatives have shown activity against herpes viruses and retroviruses, including HIV. This indicates its potential in the development of new antiviral treatments (A. Holý, I. Votruba, M. Masojídková, G. Andrei, R. Snoeck, L. Naesens, E. De Clercq, J. Balzarini, 2002).
Biological Properties
5-Substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine counterparts have been investigated for their effects on immune-activated nitric oxide production. Such studies are crucial for understanding the biological properties and potential therapeutic applications of these compounds (P. Jansa, A. Holý, M. Dračínský, V. Kolman, Z. Janeba, P. Kostecká, E. Kmoníčková, Z. Zídek, 2014).
Safety And Hazards
Future Directions
The synthetic method for 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride can simplify operation, reduce cost, and improve reaction yield, making it more applicable to industrial production . Furthermore, a large number of pyrimidines exhibit potent anti-inflammatory effects, providing potential research directions for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-4,6-dihydroxypyrimidine | |
CAS RN |
40769-69-5, 102783-67-5, 527-57-1 | |
Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminopyrimidin-4,6-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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